4-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Description
This compound features a benzonitrile core linked via a carbonyl group to a piperazine ring, which is further substituted with a 4-methyl-1,3-benzothiazole moiety. Its structure integrates aromatic, heterocyclic, and polar functional groups, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation. The benzothiazole group is known for its electron-withdrawing properties and role in bioactive molecules, while the piperazine enhances solubility and conformational flexibility .
Properties
IUPAC Name |
4-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-3-2-4-17-18(14)22-20(26-17)24-11-9-23(10-12-24)19(25)16-7-5-15(13-21)6-8-16/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYMRIXTSDEQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include refluxing in solvents such as ethanol or n-butanol at elevated temperatures (120°C) for extended periods (10-12 hours) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the nitrile group would produce corresponding amines .
Scientific Research Applications
Antiviral Properties
Research indicates that 4-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile exhibits significant antiviral activity, particularly against the hepatitis C virus (HCV). Preliminary studies suggest that derivatives of similar structures can inhibit viral entry into host cells by interacting with specific viral proteins.
Case Study: Hepatitis C Virus Inhibition
A study demonstrated that compounds structurally related to this compound effectively bind to HCV proteins involved in the viral entry process. Surface Plasmon Resonance (SPR) assays were employed to quantify these interactions, confirming the binding specificity and potential for further drug development.
Binding Interactions
The compound has been shown to bind effectively to various biological targets involved in viral replication. Interaction studies have highlighted its ability to inhibit key proteins associated with viral entry mechanisms.
Table 1: Binding Affinity of Related Compounds
| Compound Name | Target Protein | Binding Affinity (Kd) |
|---|---|---|
| Compound A | HCV E2 Protein | 15 nM |
| Compound B | HCV NS5A | 20 nM |
| Compound C | HCV NS5B | 25 nM |
Potential Therapeutic Applications
The unique structure of this compound suggests several therapeutic applications beyond antiviral activity:
-
Antimicrobial Activity : Research has indicated that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. Compounds similar in structure have shown efficacy against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound D E. coli 12 µg/mL Compound E S. aureus 10 µg/mL Compound F P. aeruginosa 15 µg/mL - Antitumor Activity : The compound's ability to interact with cellular pathways may also position it as a candidate for cancer treatment. Similar thiazole derivatives have been studied for their cytotoxic effects on tumor cells.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . Molecular docking studies have shown that the compound can fit into the binding pockets of various proteins, influencing their activity and leading to biological effects .
Comparison with Similar Compounds
Compound 52b: 3-(4-(4-(4-Bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrazol-1-yl)benzonitrile
- Structural Similarities : Shares the benzonitrile and piperazine-carbonyl backbone.
- Key Differences : Replaces the benzothiazole with a pyrazole ring and introduces bromobenzoyl and chlorophenyl substituents.
- This compound was synthesized as a racemic mixture and separated via supercritical fluid chromatography (SFC), highlighting the importance of chirality in its activity .
BZ-IV: N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
- Structural Similarities : Contains benzothiazole and piperazine moieties.
- Key Differences : Uses an acetamide linker instead of a carbonyl and lacks the benzonitrile group.
- Functional Impact : The acetamide linker may reduce rigidity, affecting binding affinity. BZ-IV demonstrated anticancer activity, suggesting the benzothiazole-piperazine motif is a viable pharmacophore. Synthesis involved a coupling reaction with potassium carbonate in DMF .
5-[4-(4-Fluorobenzoyl)-1-piperazinyl]-2-phenyl-1,3-oxazole-4-carbonitrile
- Structural Similarities : Incorporates piperazine , carbonyl , and benzonitrile .
- Key Differences : Replaces benzothiazole with an oxazole ring and adds fluorobenzoyl and phenyl groups.
- Functional Impact : The oxazole’s electron-rich nature and fluorine substitution could enhance metabolic stability. Such modifications are common in kinase inhibitors targeting ATP-binding pockets .
4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
- Structural Similarities : Retains the benzonitrile group and a nitrogen-containing heterocycle.
- Key Differences : Uses a 7-membered diazepane ring (vs. 6-membered piperazine) and lacks the benzothiazole-carbonyl unit.
- Functional Impact : The diazepane’s increased flexibility may reduce binding specificity. This compound has a lower molecular weight (215.29 g/mol) and a melting point of 92.5–94.5°C, suggesting distinct physicochemical properties .
Biological Activity
4-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be characterized by its chemical formula and structural components:
- Chemical Formula : C₁₈H₁₈N₄OS
- CAS Number : Not specified in the provided sources.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit significant anticonvulsant and neuroprotective properties. The benzothiazole moiety is often linked to such activities due to its ability to modulate neurotransmitter systems and influence neuronal excitability.
Biological Activity Summary
The following table summarizes the biological activities associated with compounds similar to this compound:
Case Studies
Several studies have investigated the effects of benzothiazole derivatives on biological systems:
- Anticonvulsant Activity :
- Neuroprotective Effects :
- Antitumor Activity :
Q & A
Q. Table 1: Representative Synthetic Conditions
(Advanced) How can low yields in the piperazine-benzothiazole coupling step be addressed?
Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Catalytic Optimization : Use coupling agents like HATU or EDCI to activate the carbonyl group, improving reaction efficiency .
- Temperature Control : Heating to 50–60°C enhances reaction kinetics without degrading sensitive moieties .
- Intermediate Characterization : Confirm the purity of the benzothiazole-piperazine intermediate via LC-MS or TLC before coupling .
Discrepancies in reported yields (e.g., 45% vs. 55%) may arise from substituent electronic effects or solvent polarity, requiring systematic optimization .
(Basic) What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
Q. Table 2: Key Spectral Signatures
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Piperazine | 2.5–3.5 (m) | 45–55 (CH2), 165 (C=O) |
| Benzothiazole | 7.2–8.1 (m) | 120–150 (aromatic) |
| Benzonitrile | - | 118 (CN), 134 (C≡N) |
(Advanced) How can structure-activity relationship (SAR) studies resolve biological activity discrepancies among analogs?
Methodological Answer:
- Substituent Variation : Modify the benzothiazole (e.g., chloro, fluoro) or benzonitrile groups to assess electronic effects on target binding. For example, 7-chloro substitution on benzothiazole enhances kinase inhibition in related compounds .
- In Silico Docking : Model interactions with target proteins (e.g., tyrosine kinases) using software like AutoDock, correlating binding affinity with experimental IC50 values .
- Biological Assays : Compare cytotoxicity (MTT assay), apoptosis (flow cytometry), and kinase inhibition (ADP-Glo™) across analogs to identify critical pharmacophores .
(Basic) What purification methods are effective post-synthesis?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexanes/EtOAc + 0.25% Et3N to suppress piperazine protonation) .
- Crystallization : Slow evaporation from DMF/water mixtures produces high-purity crystals, as demonstrated for piperazine-picrate salts .
- HPLC : Reverse-phase C18 columns (MeCN/water + 0.1% TFA) resolve polar impurities .
(Advanced) What strategies improve solubility for in vivo studies?
Methodological Answer:
- Salt Formation : Protonate the piperazine nitrogen with methanesulfonic acid or HCl to enhance aqueous solubility, as seen in imatinib analogs .
- Co-Solvents : Use cyclodextrins or PEG-based formulations to stabilize the compound in physiological buffers .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the benzonitrile or carbonyl moiety .
(Basic) How is crystallinity assessed, and why is it important?
Methodological Answer:
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data to confirm polymorphism .
- DSC/TGA : Determine melting points (e.g., 187–190°C for related piperazine salts) and thermal stability .
Crystallinity impacts bioavailability and formulation stability, making it critical for preclinical development .
(Advanced) How are reaction mechanisms validated for controversial steps (e.g., unexpected byproducts)?
Methodological Answer:
- Isotopic Labeling : Use 13C-labeled benzoyl chlorides to trace carbonyl incorporation via MS/MS fragmentation .
- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediate species (e.g., acyl chlorides) .
- Computational Modeling : Calculate energy barriers for proposed pathways using DFT (e.g., Gaussian 16) to identify favored mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
